MMB-4en-PINACA butanoic acid metabolite
Description
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C18H23N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h4,6-7,9-10,12,15H,1,5,8,11H2,2-3H3,(H,19,22)(H,23,24) |
InChI Key |
QQUSKZDGQQCOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Initial Synthesis
The synthesis of this compound begins with the preparation of its parent compound, MMB-4en-PINACA. This involves a multi-step process:
-
N-Alkylation : Methyl 1H-indazole-3-carboxylate undergoes alkylation with 5-bromopent-1-ene in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) to form 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate.
-
Hydrolysis : The ester group of the intermediate is hydrolyzed using aqueous sodium hydroxide in methanol, yielding 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid.
-
Coupling Reaction : The carboxylic acid is coupled with methyl L-valinate (or D-valinate for enantiomeric variants) using carbodiimide-based coupling agents (e.g., EDC·HCl) and activators like HOBt, forming MMB-4en-PINACA.
Key Reaction:
Ester Hydrolysis to Form the Butanoic Acid Metabolite
The butanoic acid metabolite is generated via ester hydrolysis of MMB-4en-PINACA. This step mimics in vivo metabolic processes observed in human liver microsomes:
Hydrolysis Reaction:
Purification and Characterization
Chromatographic Purification
Crude products are purified using:
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DMSO-d6): δ 7.85–7.45 (m, 4H, indazole-H), 5.80–5.60 (m, 2H, pentenyl-CH₂), 4.30–4.10 (m, 1H, valine-CH), 3.20–3.00 (m, 2H, pentenyl-CH₂).
-
High-Resolution Mass Spectrometry (HRMS) : Observed , matching the theoretical mass of (error < 2 ppm).
| Parameter | Specification |
|---|---|
| Temperature | -20°C (short-term), -80°C (long-term) |
| Solvent | Acetonitrile or DMSO |
| Container | Amber glass vials |
Analytical Applications in Forensic Toxicology
Metabolite Detection in Urine
Chemical Reactions Analysis
Types of Reactions
MMB-4en-PINACA butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the indazole ring.
Hydrolysis: Ester hydrolysis is a common reaction, leading to the formation of carboxylic acids.
N-dealkylation: This reaction involves the removal of alkyl groups from the nitrogen atom in the indazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), hydrolyzing agents (e.g., acids or bases), and dealkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, hydrolyzed, and dealkylated derivatives of this compound. These products are often used as markers in forensic analysis .
Scientific Research Applications
Pharmacological Properties
MMB-4en-PINACA acts as a full agonist at the CB1 receptor with a high binding affinity, which is significantly greater than that of traditional cannabinoids like Δ9-tetrahydrocannabinol (THC). The compound exhibits an EC50 value ranging from 1.88 to 2.47 nM, indicating its potency in activating cannabinoid receptors .
Key Pharmacological Effects:
- Hypolocomotion: Similar to THC, MMB-4en-PINACA induces reduced locomotor activity in animal models.
- Antinociception: The compound has been shown to alleviate pain responses in various studies.
- Hypothermia and Catalepsy: These effects are indicative of its psychoactive properties and potential for abuse.
Metabolic Pathways
The metabolism of MMB-4en-PINACA is complex, involving multiple pathways that yield various metabolites. In vitro studies using pooled human liver microsomes have identified at least 14 metabolites resulting from processes such as hydroxylation, ester hydrolysis, and N-dealkylation . Among these metabolites, the butanoic acid derivative has been highlighted as a significant marker for identifying MMB-4en-PINACA use.
Metabolite Identification:
- Main Metabolites: The primary metabolites include M14 (MMB-4en-PINACA butanoic acid) and M3 (a hydroxylated derivative). These metabolites can serve as urinary markers for detection in toxicological screenings .
Forensic Applications
The identification of MMB-4en-PINACA and its metabolites is crucial in forensic toxicology. Studies have demonstrated that urine samples can effectively reveal the presence of both the parent compound and its metabolites following consumption .
Case Studies:
- A study analyzing 2,150 urine samples identified 56 cases of confirmed MMB-4en-PINACA use, underscoring its prevalence in certain populations .
- The butanoic acid metabolite has been noted as a reliable biomarker due to its stability in biological matrices compared to the parent compound, which shows rapid degradation .
Implications for Public Health and Safety
The emergence of MMB-4en-PINACA poses significant challenges for public health due to its high potency and potential for misuse. Its structural similarity to THC complicates detection and regulation efforts.
Risk Assessment:
According to reports by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), there is an increasing trend in synthetic cannabinoid usage among marginalized groups, including individuals with limited access to traditional cannabis products . This trend highlights the need for ongoing surveillance and research into the effects and risks associated with synthetic cannabinoids.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Chemical Structure | Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate |
| CB1 Receptor Activity | Full agonist with EC50: 1.88 - 2.47 nM |
| Main Metabolites | M14 (butanoic acid), M3 (hydroxylated derivative) |
| Detection Methods | Urine analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) |
| Public Health Concerns | High potency leads to increased risk of misuse; prevalent among marginalized populations |
Mechanism of Action
The mechanism of action of MMB-4en-PINACA butanoic acid metabolite involves its interaction with cannabinoid receptors, primarily the CB1 receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxicity .
Comparison with Similar Compounds
Structural Analogues and Metabolic Pathways
The metabolite belongs to a class of indazole-3-carboxamide derivatives with modifications in the side chain and terminal functional groups. Key analogues include:
Key Observations :
- Core structure differences : Indazole (MMB-4en-PINACA) vs. indole (MMB-4en-PICA) impact receptor binding and metabolic stability .
- Terminal modifications: Butanoic acid formation via ester hydrolysis is common, but oxidative defluorination (e.g., MDMB-FUBINACA M1) introduces variability in detection strategies .
Receptor Binding Affinity and Pharmacological Activity
- MMB-4en-PINACA butanoic acid exhibits markedly lower CB1 receptor potency (EC₅₀ > 100 nM) compared to its parent compound MDMB-4en-PINACA (EC₅₀ = 2.47 nM) .
- MDMB-4en-PICA (EC₅₀ = 11.5 nM) and MDMB-3en-BINACA (EC₅₀ = 14.3 nM) retain higher potency due to intact ester groups .
- Structural determinants : The carboxylic acid group in the metabolite reduces lipid solubility, impairing blood-brain barrier penetration and receptor activation .
Detection and Forensic Relevance
Key Challenges :
- Glucuronidation: MMB-4en-PINACA butanoic acid forms glucuronide conjugates, necessitating enzymatic hydrolysis for accurate urine screening .
- Cross-reactivity: Structural similarities between metabolites (e.g., shared butanoic acid groups) require high-resolution MS to avoid false positives .
Q & A
Basic: How is MMB-4en-PINACA butanoic acid metabolite structurally characterized, and what is its metabolic origin?
Answer:
this compound is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm its molecular formula (C₁₉H₂₄N₂O₃) and structure: (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valine. It arises from ester hydrolysis of the parent synthetic cannabinoid MDMB-4en-PINACA, replacing the methyl ester group with a carboxylic acid moiety . Metabolic studies in human liver microsomes (HLM) and urine samples confirm its formation via Phase I metabolism, particularly cytochrome P450-mediated oxidation .
Basic: What analytical techniques are validated for detecting and quantifying this metabolite in biological matrices?
Answer:
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with positive ion mode and data-dependent MS² fragmentation is the gold standard. Key parameters include:
- Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm).
- Mobile Phase : Gradient of methanol/water with 0.1% formic acid.
- Mass Accuracy : ≤5 ppm for precursor ions (e.g., m/z 328.4 [M+H]⁺).
- Fragmentation : Diagnostic ions at m/z 144.08 (indole fragment) and 214.12 (valine-linked moiety) .
Basic: What are the stability and storage requirements for this metabolite as a reference standard?
Answer:
The metabolite is supplied as a crystalline solid or acetonitrile solution. Long-term stability (≥5 years) is achieved at -20°C in amber vials to prevent photodegradation. Purity (≥98%) is confirmed via HPLC-UV (λmax = 218, 290 nm) .
Advanced: How can researchers design in vitro metabolic studies to differentiate primary and secondary metabolites of MDMB-4en-PINACA?
Answer:
- In Vitro Models : Use pooled HLM or S9 fractions with NADPH cofactors to simulate Phase I metabolism.
- Time-Course Sampling : Collect aliquots at 0, 30, 60, and 120 minutes to track metabolite formation kinetics.
- HRMS Data Analysis : Assign molecular formulas to metabolites via software (e.g., Compound Discoverer) and compare with synthetic reference standards.
- Control Experiments : Include heat-inactivated enzymes to rule out non-enzymatic degradation .
Advanced: How to resolve contradictions in metabolite prevalence between in vitro models and human urine samples?
Answer:
Discrepancies (e.g., oxidative defluorination metabolites being abundant in vitro but rare in urine) arise from differences in enzyme expression and renal excretion. Mitigation strategies:
- Multi-Model Validation : Cross-validate findings in HLM, hepatocytes, and C. elegans.
- Urinary Stability Testing : Assess pH-dependent degradation to identify labile metabolites.
- Prevalence Thresholds : Prioritize metabolites detected in ≥20% of urine samples for biomarker studies .
Advanced: What functional assays confirm the cannabinoid receptor activity of this metabolite?
Answer:
β-arrestin 2 recruitment assays in HEK293T cells transfected with human CB1 receptors quantify potency and efficacy. Key findings:
- MMB-4en-PINACA butanoic acid shows markedly lower CB1 activation (EC₅₀ >100 nM, efficacy <20%) compared to the parent compound (EC₅₀ = 2.47 nM, efficacy = 239%).
- Positive Control : JWH-018 (EC₅₀ = 25.3 nM, efficacy = 100%) .
Advanced: How do metabolic pathways of MMB-4en-PINACA butanoic acid compare to structurally related SCs like 4F-MDMB-BINACA?
Answer:
- Common Pathways : Both undergo ester hydrolysis (yielding butanoic acid metabolites) and hydroxylation at the pentenyl chain.
- Distinct Markers : 4F-MDMB-BINACA produces a fluorinated butanoic acid metabolite (m/z 350.1874), while MMB-4en-PINACA lacks fluorine substitution.
- Analytical Differentiation : Use product ions (e.g., m/z 290.0928 for 4F-MDMB-BINACA) and retention time shifts on C18 columns .
Advanced: What methodological challenges arise in simultaneous quantification of this metabolite and its analogs in human serum?
Answer:
- Matrix Effects : Serum phospholipids cause ion suppression; mitigate with Oasis HLB solid-phase extraction.
- Cross-Reactivity : Antibody-based assays (ELISA) may fail to distinguish between metabolites; LC-MS/MS is preferred.
- Sensitivity : Achieve limits of quantification (LOQ) ≤0.2 ng/mL using microflow LC (e.g., 0.3 mL/min) and optimized MS transitions .
Advanced: Can this metabolite serve as a biomarker for synthetic cannabinoid intake, and what confounding factors exist?
Answer:
- Biomarker Potential : Detected in 25 forensic cases (postmortem and DUI), but prevalence varies regionally (13–20% in urine samples).
- Confounders : Co-consumption of structurally similar SCs (e.g., MDMB-FUBINACA) may yield overlapping butanoic acid metabolites.
- Validation : Use stable isotope-labeled internal standards (e.g., d₅-MMB-4en-PINACA) to correct for matrix effects .
Advanced: What in vitro toxicokinetic models predict the metabolite’s contribution to adverse outcomes?
Answer:
- Hepatic Clearance : Estimate intrinsic clearance (CLint) using HLM and apply scaling factors (e.g., 45 mg microsomal protein/g liver).
- Tissue Distribution : Physiologically based pharmacokinetic (PBPK) modeling predicts high partitioning into adipose tissue (logP = 3.8).
- Toxicity Thresholds : Compare free plasma concentrations to CB1 receptor EC₅₀ values to assess neurotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
